Propargyl-PEG2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-7-14-9-10-15-8-6-11(13)16-12(2,3)4/h1H,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPARWKDJMUCBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Poly Ethylene Glycol Linker Chemistry
Poly(ethylene glycol) (PEG) linkers are widely utilized in medicinal chemistry and materials science to connect different molecular entities. Their hydrophilicity, biocompatibility, and flexible nature make them ideal for improving the solubility and pharmacokinetic properties of drugs, as well as for creating novel biomaterials. PEG linkers come in various lengths and can be functionalized with a wide array of reactive groups to suit specific conjugation needs.
Propargyl-PEG2-t-butyl ester is a specific type of PEG linker that incorporates two distinct functional groups at its termini. The "PEG2" designation refers to the diethylene glycol spacer, which provides a balance of hydrophilicity and defined length. One end of the linker is functionalized with a propargyl group, which contains a terminal alkyne. The other end features a carboxylic acid that is protected as a t-butyl ester. broadpharm.comcd-bioparticles.net This heterobifunctional nature allows for sequential and controlled conjugation reactions, a crucial aspect of constructing complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a free carboxyl group for further modification. broadpharm.commedchemexpress.com
Significance of Bioorthogonal Click Chemistry in Contemporary Research
The propargyl group on Propargyl-PEG2-t-butyl ester is a key player in bioorthogonal "click chemistry." confluore.com This field of chemistry, which earned a Nobel Prize for its pioneers, involves reactions that are highly specific, efficient, and can occur in complex biological environments without interfering with native biochemical processes. tcichemicals.comnih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.com
In this reaction, the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule to form a stable triazole ring. cd-bioparticles.netbroadpharm.com This reaction is exceptionally reliable and high-yielding, making it a favored method for bioconjugation. tcichemicals.comacs.org The ability to perform this reaction in aqueous media and under mild conditions has revolutionized the way scientists assemble complex biomolecules, label cellular components, and synthesize novel therapeutic agents. nih.gov The presence of the propargyl group makes Propargyl-PEG2-t-butyl ester a readily available building block for researchers employing click chemistry in their synthetic strategies. cd-bioparticles.netmedchemexpress.com
Overview of the Propargyl Peg2 T Butyl Ester Scaffold in Advanced Synthesis
Strategies for Poly(ethylene glycol) Functionalization
The creation of PEG-based linkers like Propargyl-PEG2-t-butyl ester involves precise chemical modifications at the termini of the polymer chain. These modifications introduce reactive handles, such as the propargyl and t-butyl ester groups, enabling subsequent conjugation reactions.
The introduction of a terminal alkyne, specifically a propargyl group, onto a PEG chain is a key step in synthesizing Propargyl-PEG2-t-butyl ester. This functional group is essential for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comcd-bioparticles.net Several established methods exist for this terminal modification.
One common approach involves the deprotonation of a terminal hydroxyl group of a PEG precursor using a strong base, such as potassium hydroxide (B78521) or sodium hydride, followed by a nucleophilic substitution reaction with propargyl bromide. mdpi.compreprints.org An alternative strategy starts with a PEG molecule containing both a hydroxyl and a carboxyl group (α-hydroxy-ω-carboxyl PEG). mdpi.comresearchgate.netpreprints.org In this case, the carboxyl group is selectively converted to a propargyl ester through a reaction with propargyl bromide. mdpi.comresearchgate.netpreprints.org
More advanced methods include the ring-opening polymerization of ethylene (B1197577) oxide using a functional initiator like trimethylsilyl-2-propargyl alcohol. ddtjournal.com This technique allows for the direct incorporation of the alkyne moiety at one end of the polymer chain from the outset of the synthesis. ddtjournal.com Subsequent deprotection of the silyl (B83357) group yields the terminal alkyne. ddtjournal.com Etherification of a tosylated PEG with propargyl alcohol is another viable method for introducing the propargyl group. rsc.org
Table 1: Key Reagents in Propargyl Group Introduction
| Reagent/Method | Starting Material | Resulting Functionality | Reference |
| Propargyl Bromide | Hydroxyl-terminated PEG | Propargyl ether | mdpi.com, preprints.org |
| Propargyl Bromide | Carboxyl-terminated PEG | Propargyl ester | mdpi.com, researchgate.net |
| Trimethylsilyl-2-propargyl alcohol | Ethylene oxide | α-alkyne-ω-hydroxyl PEG | ddtjournal.com |
| Propargyl alcohol | Tosyl-terminated PEG | Propargyl ether | rsc.org |
The t-butyl ester serves as a protecting group for a carboxylic acid functionality. Its introduction is typically achieved through esterification. One method involves the reaction of a hydroxyl-terminated PEG with potassium t-butoxide to form an alkoxide, which then reacts with t-butyl bromoacetate. google.com
Alternatively, a PEG chain with a terminal mesyl (methanesulfonyl) group can be reacted with t-butyl alcohol under acidic conditions to form the t-butyl ester. smolecule.com For precursors already containing a carboxylic acid, direct esterification with t-butyl alcohol can be performed, often using coupling agents. The primary role of the t-butyl ester is to mask the carboxylic acid during other synthetic steps, preventing it from undergoing unwanted reactions.
Synthesis of Propargyl-PEG2-t-butyl Ester Derivatives
The versatility of PEG chemistry allows for the synthesis of not only linear linkers but also more complex branched structures and heterobifunctional analogues with a variety of end groups.
Propargyl-PEG2-t-butyl ester itself is a linear heterobifunctional linker. broadpharm.com However, the fundamental synthetic principles can be extended to create branched PEG conjugates. These branched structures can offer advantages such as increased hydrophilicity and the capacity for multi-arm functionality, allowing for the attachment of multiple molecules. For example, derivatives like N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) represent three-arm PEG reagents where a central nitrogen atom is linked to a propargyl-PEG arm and two t-butyl ester-PEG arms. hodoodo.com Such branched molecules are synthesized through multi-step sequences involving the coupling of different PEGylated synthons.
Table 2: Examples of Linear and Branched Propargyl-PEG-t-butyl ester Derivatives
| Compound Name | Structure Type | Key Features | Reference |
| Propargyl-PEG2-t-butyl ester | Linear | Heterobifunctional linker with alkyne and protected carboxyl group. | cd-bioparticles.net, broadpharm.com |
| N-(Propargyl-PEG2)-PEG3-t-butyl ester | Branched | Branched linker with an alkyne and a t-butyl ester. | medkoo.com |
| N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) | Branched (3-arm) | Features one propargyl group and two t-butyl ester groups. | hodoodo.com |
| N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | Branched (3-arm) | Multi-arm functionality with propargyl and alcohol groups. |
The synthetic route starting from α-hydroxy-ω-carboxyl PEG is particularly useful for creating a wide range of heterobifunctional analogues. mdpi.comresearchgate.net After converting the carboxyl terminus to a propargyl ester, the remaining hydroxyl group can be modified to introduce other functionalities. For instance, reaction with succinic anhydride (B1165640) yields a terminal carboxyl group, while reaction with tert-butyl carbazate (B1233558) followed by deprotection introduces a hydrazide group. mdpi.comresearchgate.net This modular approach enables the synthesis of a library of propargyl-terminated PEGs with diverse secondary functional groups, such as amines, thiols, or activated esters, expanding their utility in bioconjugation. mdpi.comresearchgate.netddtjournal.com
Protecting Group Chemistry of the t-butyl Ester
The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions. broadpharm.combroadpharm.com In the context of Propargyl-PEG2-t-butyl ester and its analogues, the t-butyl group prevents the carboxylate from reacting during manipulations of the propargyl group or other functional moieties on the PEG chain. medkoo.com
Deprotection, or cleavage, of the t-butyl ester is most commonly achieved by treatment with a strong acid. broadpharm.combiochempeg.com Trifluoroacetic acid (TFA), often in an inert solvent like dichloromethane (B109758), is frequently used for this purpose. google.combiochempeg.comgoogle.com The reaction proceeds readily at room temperature, releasing isobutylene (B52900) and the free carboxylic acid. google.comgoogle.com This method is highly efficient and provides the deprotected product in high purity. google.comgoogle.com The ability to selectively remove the t-butyl group under acidic conditions while leaving other functional groups like the alkyne intact is a cornerstone of its utility in the multi-step synthesis of complex bioconjugates. broadpharm.combroadpharm.com
Acid-Labile Deprotection Mechanisms and Conditions
The tert-butoxycarbonyl (Boc) group, including t-butyl esters, is a protecting group that is sensitive to acidic conditions. wikipedia.org The deprotection of the t-butyl ester in Propargyl-PEG2-t-butyl ester is achieved through acid-catalyzed cleavage. This process involves the protonation of the ester's carbonyl oxygen by a strong acid, followed by the departure of a stable tert-butyl cation, which then typically forms isobutylene. acsgcipr.org The final product is the corresponding carboxylic acid.
The removal of the t-butyl ester can be accomplished using various acidic reagents and conditions. Strong protic acids are commonly employed for this transformation. lookchem.com For instance, trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is a standard reagent for cleaving t-butyl esters. wikipedia.org Other strong acids such as hydrochloric acid (HCl) in methanol (B129727) or sulfuric acid (H₂SO₄) are also effective. acs.org
Lewis acids present another effective method for the deprotection of t-butyl esters. Reagents like zinc bromide (ZnBr₂) in dichloromethane have been shown to facilitate the chemoselective hydrolysis of t-butyl esters. acs.orgscite.ainih.gov This approach can sometimes offer selectivity, allowing for the removal of a t-butyl ester in the presence of other acid-sensitive protecting groups. acs.orgscite.ai Milder, alternative methods have also been explored, such as using silica (B1680970) gel in refluxing toluene, which can provide high yields of the carboxylic acid under less harsh conditions. lookchem.com
The choice of deprotection conditions is critical, as the harshness of the reagents can lead to unwanted side reactions or the decomposition of sensitive substrates. lookchem.com
Table 1: Common Reagents and Conditions for t-Butyl Ester Deprotection
| Reagent | Solvent | Typical Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.org |
| Hydrochloric Acid (HCl) | Methanol / Ethyl Acetate | Varies | acs.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | acs.orgscite.ai |
| Silica Gel (SiO₂) | Toluene | Reflux | lookchem.com |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile | Followed by Methanolysis | wikipedia.org |
Role of Scavengers in Deprotection Processes
A significant complication during the acid-mediated deprotection of t-butyl esters is the formation of the highly reactive tert-butyl cation intermediate. wikipedia.orgacsgcipr.org This electrophilic cation can react with nucleophilic sites within the molecule, leading to undesirable side products through alkylation. acsgcipr.org This is a particular concern in peptide synthesis, where amino acid residues like tryptophan, methionine, cysteine, and tyrosine are susceptible to t-butyl-alkylation. nih.govacs.orgsigmaaldrich.com
To mitigate these side reactions, "scavengers" are added to the deprotection reaction mixture. acs.org Scavengers are nucleophilic compounds that efficiently trap the generated t-butyl cations, preventing them from reacting with the desired product. acsgcipr.orgacs.org The addition of scavengers is crucial for maximizing the yield and purity of the final deprotected product. acs.org
The selection of an appropriate scavenger is dependent on the substrate and the specific reaction conditions. Common scavengers include:
Triisopropylsilane (TIS): A very effective scavenger for trapping cations like the t-butyl cation. acs.org
Water: Can act as a scavenger to trap t-butyl cations. acs.org
Thioanisole and 1,2-Ethanedithiol (EDT): These sulfur-containing compounds are excellent scavengers for t-butyl cations and are particularly useful in preventing the oxidation of sensitive residues like tryptophan. wikipedia.orgnih.govsigmaaldrich.com
Thiophenol: Shows comparable reaction rates to other scavengers in trapping the t-butyl cation. nih.gov
In practice, a "cocktail" of scavengers is often used to address various potential side reactions simultaneously. acs.orgsigmaaldrich.com For example, a common mixture for peptide cleavage is TFA/TIS/water. sigmaaldrich.com The use of scavengers not only traps the t-butyl cation but can also destroy t-butyl trifluoroacetate, an alkylating byproduct formed when TFA is used for deprotection. nih.gov
Table 2: Common Scavengers in Deprotection Reactions
| Scavenger | Function | Reference |
| Triisopropylsilane (TIS) | Traps carbocations | acs.org |
| Water (H₂O) | Traps carbocations | acs.org |
| Thioanisole | Traps carbocations, prevents oxidation | wikipedia.orgnih.gov |
| 1,2-Ethanedithiol (EDT) | Traps carbocations, prevents oxidation | sigmaaldrich.com |
| Phenol | Traps carbocations | sigmaaldrich.com |
Functional Group Reactivity and Mechanistic Aspects of Propargyl-PEG2-t-butyl ester
Propargyl-PEG2-t-butyl ester is a heterobifunctional molecule featuring a terminal alkyne and a t-butyl protected carboxylic acid, connected by a diethylene glycol (PEG2) spacer. dcchemicals.combroadpharm.comaxispharm.com The reactivity of this compound is primarily dictated by its terminal alkyne group, which can participate in a variety of chemical transformations. This article will focus on the functional group reactivity and mechanistic aspects of the alkyne moiety within this specific chemical compound.
Advanced Applications in Chemical Biology and Biomedical Sciences
Polyethylene Glycol (PEG) Linkers in Drug Development and Delivery
The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to improve the therapeutic properties of biomolecules. nih.gov PEG linkers are biocompatible, non-toxic, water-soluble polymers that can be covalently attached to drugs, proteins, or nanoparticles. creativepegworks.comaxispharm.com This modification can significantly enhance the clinical potential of therapeutic agents. creativepegworks.com Propargyl-PEG2-t-butyl ester serves as a building block for creating such PEGylated therapeutics, offering a short, flexible, and hydrophilic spacer that imparts beneficial properties to the conjugated molecule. axispharm.com
PEGylation is a well-established method for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic molecules. axispharm.com The attachment of PEG linkers increases the hydrodynamic radius, or size, of the molecule, which can lead to several advantageous effects. biochempeg.com This increased size reduces renal clearance, thereby prolonging the circulation time of the drug in the bloodstream. axispharm.combiochempeg.com A longer half-life often allows for less frequent dosing, which can improve patient compliance. biochempeg.com
Furthermore, the hydrophilic PEG chain can enhance the aqueous solubility of hydrophobic drugs, making them more suitable for intravenous administration. creativepegworks.combiochempeg.com By extending the drug's presence in circulation, PEG linkers can lead to sustained and controlled release profiles, ultimately enhancing the drug's efficacy and therapeutic index. nih.govresearchgate.net Studies on various PEGylated therapeutics have demonstrated these improvements, highlighting the importance of linkers like Propargyl-PEG2-t-butyl ester in optimizing drug behavior in the body. nih.gov
Table 1: Impact of PEGylation on Pharmacokinetic Parameters
| Parameter | Effect of PEGylation | Rationale |
| Circulation Half-Life | Increased | Reduced renal filtration and clearance due to increased molecular size. biochempeg.com |
| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules. creativepegworks.com |
| Dosing Frequency | Decreased | Longer circulation time allows for maintaining therapeutic concentrations with less frequent administration. biochempeg.com |
| Enzymatic Degradation | Decreased | The PEG chain can sterically hinder the approach of proteolytic enzymes. biochempeg.com |
The biodistribution of a drug is significantly influenced by its physicochemical properties, and PEGylation offers a robust strategy for its modulation. By attaching PEG linkers, researchers can control how a therapeutic agent distributes throughout the body and how long it remains in circulation. nih.govresearchgate.net The "stealth" property conferred by the PEG coating shields the conjugated molecule from the mononuclear phagocyte system, reducing opsonization and subsequent clearance by phagocytic cells. nih.gov
This shielding effect not only prolongs circulation but also allows for passive targeting of certain tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.govaxispharm.com The leaky vasculature and poor lymphatic drainage of tumors allow long-circulating PEGylated nanoparticles and large molecules to accumulate preferentially at the tumor site. nih.gov The length and structure (linear or branched) of the PEG chain are critical parameters that can be adjusted to fine-tune the circulation half-life and biodistribution to achieve the desired therapeutic outcome. researchgate.netnih.gov
A major challenge with protein-based therapeutics is their potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs) and rapid clearance. nih.gov PEGylation is a proven technique to reduce the immunogenicity of proteins and other biomacromolecules. nih.govcreativepegworks.com The flexible PEG chains form a hydrophilic cloud around the molecule, masking its surface epitopes from recognition by the immune system. biochempeg.com
Bioconjugation Methodologies
Propargyl-PEG2-t-butyl ester is a heterobifunctional linker designed for versatile bioconjugation reactions. axispharm.com It contains two distinct reactive handles: a terminal alkyne (propargyl group) and a t-butyl ester. axispharm.com The propargyl group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. axispharm.combroadpharm.com The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions and subsequently reacted with primary amines to form stable amide bonds. axispharm.comthermofisher.com This dual functionality allows for the sequential and controlled linkage of different molecular entities.
Table 2: Functional Groups of Propargyl-PEG2-t-butyl ester and Their Reactions
| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage |
| Propargyl (Alkyne) | Azide (B81097) (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Stable Triazole Ring axispharm.commedchemexpress.com |
| t-Butyl Ester | (1) Acid (deprotection) (2) Amine (-NH₂) | (1) Hydrolysis (2) Amide Bond Formation (e.g., using EDC/NHS) | Stable Amide Bond axispharm.comthermofisher.com |
The functional groups on Propargyl-PEG2-t-butyl ester enable its covalent attachment to a wide range of biomacromolecules. The primary method for utilizing the propargyl end is through click chemistry, which forms a stable triazole linkage with a molecule bearing an azide group. axispharm.combroadpharm.com This reaction is highly specific and can be performed in aqueous conditions, making it suitable for modifying biological molecules.
After deprotection of the t-butyl ester to reveal the carboxylic acid, the linker can be attached to primary amines on biomolecules. axispharm.com Primary amines are abundant on proteins and peptides at the N-terminus and on the side chains of lysine residues. thermofisher.com Using standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid can be activated to react with these amines, forming a stable amide bond. thermofisher.com This allows for the conjugation of the linker to proteins, peptides, and amine-modified oligonucleotides.
Achieving a homogenous product through site-specific labeling is crucial for the development of well-defined therapeutic and diagnostic agents. mdpi.com Random modification of biomacromolecules can lead to heterogeneous mixtures with variable efficacy and pharmacokinetic properties. nih.gov The dual reactivity of Propargyl-PEG2-t-butyl ester facilitates strategies for site-specific modification.
For instance, a protein can be engineered to contain a single, uniquely reactive residue, such as an unnatural amino acid with an azide side chain. The propargyl group of the linker can then be specifically directed to this site via click chemistry, ensuring a single, defined point of attachment. diva-portal.org Similarly, enzymatic methods can be used to install a unique functional group at a specific location on a protein, which can then be targeted by the linker. mdpi.com This level of control is critical for applications like the construction of antibody-drug conjugates, where the drug-to-antibody ratio and attachment site significantly impact performance. researchgate.netdiva-portal.org The ability to precisely control the conjugation chemistry makes linkers like Propargyl-PEG2-t-butyl ester invaluable tools in modern chemical biology. nih.gov
Application in Activity and Affinity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP) are powerful chemoproteomic techniques used to study the active state of enzymes and other proteins within complex biological systems. nih.govnih.govnih.gov These methods utilize chemical probes that covalently bind to protein targets, allowing for their identification, enrichment, and characterization. rsc.orgmdpi.com Probes are typically designed with three key components: a reactive group (warhead) that binds the target, a reporter tag for detection, and a linker connecting the two. nih.gov
Propargyl-PEG2-t-butyl ester serves as a critical building block for constructing two-step or "clickable" activity-based probes. Its structure incorporates two key functional moieties:
A Propargyl Group: This terminal alkyne functions as a bioorthogonal handle. medchemexpress.combroadpharm.com It does not react with most biological molecules but can undergo a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an azide-containing molecule. axispharm.commedchemexpress.com
A Protected Carboxylic Acid: The t-butyl ester group masks a carboxylic acid. This protecting group can be removed under mild acidic conditions to reveal the acid, which can then be conjugated to other molecules, such as a reporter tag (e.g., a fluorophore or biotin). broadpharm.comaxispharm.com
In a typical two-step ABPP workflow, a primary probe is first introduced to a proteome. This primary probe contains a reactive group to target a specific protein family and an azide handle. After the probe has covalently labeled its protein targets, the Propargyl-PEG2-t-butyl ester, modified with a reporter tag, is added. The propargyl group on the ester "clicks" onto the azide group of the primary probe now attached to the protein. This two-step approach offers flexibility, as it allows researchers to choose different reporter tags for various downstream applications without needing to synthesize a new primary probe each time. mdpi.com The short PEG2 linker enhances the aqueous solubility of the probe, which is advantageous for biological applications. axispharm.com
| Feature | Role in Protein Profiling |
| Propargyl Group | Bioorthogonal handle for click chemistry (CuAAC) reaction with azide-modified probes. |
| PEG2 Spacer | Improves aqueous solubility and provides spatial separation between functional ends. |
| t-Butyl Ester | A protected form of a carboxylic acid, allowing for late-stage functionalization with reporter tags. |
Therapeutic Modality Development
The unique bifunctional nature of Propargyl-PEG2-t-butyl ester makes it a valuable linker for the synthesis of complex therapeutic molecules.
Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade specific target proteins. medchemexpress.comglpbio.com A PROTAC consists of two different ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. glpbio.com
Propargyl-PEG2-t-butyl ester is frequently used as a PEG-based PROTAC linker component. medchemexpress.commedchemexpress.comglpbio.com Its bifunctional nature allows for the sequential or convergent synthesis of the final PROTAC molecule. For instance, the propargyl end can be attached to an azide-functionalized E3 ligase ligand, while the deprotected carboxylic acid end can be coupled to the target protein ligand. The length, flexibility, and hydrophilicity of the PEG linker are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the necessary step for initiating protein degradation.
| Therapeutic Modality | Role of Propargyl-PEG2-t-butyl ester | Key Chemical Reactions |
| Antibody-Drug Conjugates (ADCs) | Forms the backbone of the linker connecting the antibody to the cytotoxic drug. | Click Chemistry (Azide-Alkyne Cycloaddition), Amide Bond Formation. |
| PROTACs | Acts as the spacer connecting the target protein ligand to the E3 ligase ligand. | Click Chemistry (Azide-Alkyne Cycloaddition), Amide Bond Formation. |
Functionalization of Nanoparticle Drug Delivery Systems
Nanoparticles are increasingly used as delivery vehicles for therapeutics to improve their efficacy and reduce side effects. juniperpublishers.com Coating nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a common strategy to shield them from the immune system, reduce opsonization, and prolong their circulation time in the bloodstream. nih.govnih.gov
Propargyl-PEG2-t-butyl ester can be employed to functionalize the surface of such nanoparticles for targeted drug delivery. The synthesis process involves first attaching the ester to the nanoparticle surface, typically by coupling its deprotected carboxylic acid end to amine groups present on the nanoparticle. This results in a nanoparticle surface decorated with outward-facing propargyl groups. These alkyne handles can then be used to attach azide-modified targeting ligands, such as antibodies, peptides, or small molecules, via click chemistry. This method allows for the precise, covalent attachment of targeting moieties to the nanoparticle surface, enhancing the delivery of the therapeutic payload to specific cells or tissues, such as tumors. mdpi.com
Vaccine Development Strategies
In modern vaccine design, PEG linkers are utilized to conjugate antigens (like peptides or proteins) to adjuvants or carrier systems to enhance the immune response. While direct evidence for Propargyl-PEG2-t-butyl ester in approved vaccines is not available, its chemical properties make it a strong candidate for vaccine development research. The compound's bifunctional nature allows it to covalently link an antigenic component to an immune-stimulating adjuvant or a nanoparticle-based delivery system. The efficiency and specificity of the click chemistry reaction enabled by the propargyl group are highly desirable for creating well-defined and reproducible vaccine conjugates, which is a critical aspect of vaccine manufacturing and quality control.
Cellular and In Vivo Biological Studies (General Poly(ethylene glycol) Linker Research Context)
The inclusion of a poly(ethylene glycol) (PEG) spacer in molecules designed for biological applications is a well-established strategy to improve their physicochemical and pharmacological properties. axispharm.com The PEG2 moiety within Propargyl-PEG2-t-butyl ester is intended to confer these benefits to the final conjugate, whether it be a probe, an ADC, or a PROTAC.
In cellular and in vivo studies, PEG linkers are known to:
Enhance Solubility and Biocompatibility: PEG is a hydrophilic polymer, and its inclusion can significantly increase the aqueous solubility of hydrophobic molecules, which is crucial for their handling and administration in biological systems. axispharm.com It is also generally considered non-toxic and biocompatible. bohrium.com
Improve Pharmacokinetics: PEGylation can prolong the circulation half-life of a molecule by increasing its hydrodynamic size, which reduces renal clearance. axispharm.com It can also shield the molecule from enzymatic degradation and recognition by the immune system. axispharm.com
Modulate Cellular Uptake: The properties of a PEG linker can influence how a molecule interacts with cell membranes and its subsequent uptake. axispharm.comnih.gov Studies on PEGylated gold nanoparticles have shown that PEG can increase uptake by tumor cells, although it may not necessarily decrease uptake in macrophage-rich organs like the liver and spleen. nih.govmdpi.com
In Vitro Efficacy and Cellular Uptake Investigations
The inclusion of a short PEG chain, such as the PEG2 moiety in Propargyl-PEG2-t-butyl ester, is generally intended to enhance the aqueous solubility and cell permeability of the final PROTAC or drug conjugate. biochempeg.combiochempeg.com The length and composition of the linker in a PROTAC are critical factors that can influence the formation and stability of the ternary complex (consisting of the target protein, the PROTAC, and an E3 ligase), which in turn affects the degradation efficiency of the target protein. precisepeg.com The propargyl group allows for its conjugation to other molecules via "click chemistry," a highly efficient and specific reaction. axispharm.com
In Vivo Pharmacological and Biodistribution Assessments
There are no published in vivo pharmacological or biodistribution studies specifically for Propargyl-PEG2-t-butyl ester. Such studies are conducted on the final therapeutic agent that incorporates this linker.
The biodistribution of a conjugate containing this linker would be determined by the targeting ligand. The linker's role would be to ensure that the conjugate remains stable in circulation until it reaches its target site.
Biocompatibility and Biological Response Evaluation
Polyethylene glycol is generally considered to be biocompatible, non-toxic, and to have low immunogenicity. youtube.com For this reason, PEG linkers are widely used in drug delivery and bioconjugation. nih.govmdpi.com The PEG2 moiety in Propargyl-PEG2-t-butyl ester is expected to contribute favorably to the biocompatibility of the final conjugate.
However, it is important to note that some studies have reported immune responses against PEG, which can lead to accelerated clearance of PEGylated therapeutics upon repeated administration. nih.gov The evaluation of the biocompatibility and any potential biological response would be a critical part of the preclinical development of any therapeutic agent synthesized using this linker.
Role in Materials Science and Polymer Chemistry
Polymer Functionalization and Crosslinking
The distinct reactive ends of Propargyl-PEG2-t-butyl ester make it an invaluable tool for polymer modification. It enables both the introduction of new functional groups onto a polymer backbone and the crosslinking of polymer chains to form networks. Click chemistry provides a highly efficient and specific method for these modifications, proceeding with high yield under mild conditions. precisepeg.combroadpharm.com
| Functional Group | Reaction Type | Purpose in Polymer Science |
| Propargyl (Alkyne) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Covalent attachment to azide-functionalized polymers or surfaces. cd-bioparticles.net |
| t-Butyl Ester | Acidic Deprotection | Unmasks a carboxylic acid group for further conjugation or to alter material properties. broadpharm.com |
Propargyl-PEG2-t-butyl ester is utilized in the synthesis of graft copolymers, where side chains of one type of polymer are attached to the backbone of another. A common strategy, known as "grafting-to," involves reacting the propargyl-terminated PEG linker with a polymer backbone that has been functionalized with azide (B81097) groups. acs.org
The process typically follows these steps:
A polymer backbone (e.g., polymethacrylate, polycaprolactone) is synthesized or modified to incorporate azide (–N₃) groups along its chain.
Propargyl-PEG2-t-butyl ester is then covalently attached to these azide sites via the CuAAC reaction, forming stable triazole linkages. broadpharm.com This results in a graft copolymer with PEG side chains.
The resulting grafted polymers exhibit altered physical and chemical properties. The PEG side chains can significantly increase the hydrophilicity and biocompatibility of an otherwise hydrophobic polymer backbone. Furthermore, the terminal t-butyl ester groups on the grafted PEG chains can be deprotected to reveal carboxylic acid functionalities, which can be used for further modifications, such as attaching bioactive molecules or altering the polymer's response to pH changes. broadpharm.comacs.org
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, and they are extensively researched for biomedical applications like tissue engineering and drug delivery. mdpi.comnih.gov Propargyl-PEG2-t-butyl ester serves as a critical component in the formation and functionalization of such hydrogels.
Its role in hydrogel synthesis can be as both a crosslinking agent and a functionalizing moiety. In one approach, the linker can be used to crosslink azide-functionalized polymer chains. By reacting the bifunctional linker with polymers containing multiple azide groups, a covalently cross-linked network is formed, resulting in a hydrogel. researchgate.net The PEG component of the linker ensures the hydrogel is hydrophilic and biocompatible. mdpi.com The ability to form these networks via click chemistry allows for gelation to occur under cell-friendly conditions. acs.org The density of crosslinks, which dictates the mechanical properties (e.g., stiffness) and swelling behavior of the hydrogel, can be precisely controlled by the stoichiometry of the reactants. nih.gov
Surface Modification for Biomedical Devices
The surface properties of biomedical devices, such as implants, biosensors, and drug delivery nanoparticles, are critical for their performance and biocompatibility. Unmodified surfaces can lead to non-specific protein adsorption, triggering an undesirable immune response or fouling. Propargyl-PEG2-t-butyl ester is used to create biocompatible and functional surface coatings that can mitigate these issues. broadpharm.combroadpharm.com
The modification process involves attaching a layer of the PEG linker to the device surface. This is often achieved by first functionalizing the surface with azide groups and then using the CuAAC reaction to "click" the Propargyl-PEG2-t-butyl ester onto it. cd-bioparticles.net This process creates a dense layer of PEG chains, a technique known as PEGylation, which is well-established for its ability to resist protein adsorption and improve biocompatibility. nih.gov
Following the attachment of the PEG layer, the terminal t-butyl ester groups can be hydrolyzed under mild acidic conditions to expose carboxylic acid groups. broadpharm.com These acid groups serve as versatile anchor points for the covalent immobilization of biologically active molecules, such as:
Targeting Ligands: Peptides or antibodies that direct the biomedical device to specific cells or tissues.
Enzymes: For creating biosensors or catalytic surfaces.
Growth Factors: To promote specific cellular responses, such as tissue integration.
Advanced Polymeric Materials and Coatings
The unique chemical handles of Propargyl-PEG2-t-butyl ester enable the design of advanced polymeric materials and coatings with precisely controlled architectures and functionalities. The combination of a PEG spacer with reactive propargyl and protected carboxyl groups allows for the creation of multifunctional materials for specialized applications. broadpharm.com
For instance, this linker can be used to construct complex polymer architectures like bottlebrush copolymers, where dense side chains are grafted onto a linear backbone. acs.org Such structures can be used to create novel coatings with unique lubricating or anti-fouling properties. By sequentially or orthogonally reacting the two ends of the linker, materials can be designed with distinct properties. The propargyl end can be used for attachment to a surface or integration into a polymer network, while the deprotected carboxyl end can be used to introduce responsiveness to stimuli like pH or to attach therapeutic agents. broadpharm.comacs.org This strategy is central to developing "smart" materials that can respond to their environment or perform specific biological functions.
| Application Area | Strategy | Resulting Material/Property |
| Graft Polymers | "Grafting-to" azide-functionalized backbones via click chemistry. | Increased hydrophilicity; latent functional handles for further modification. |
| Hydrogels | Crosslinking azide-functionalized polymers. | Biocompatible, tunable hydrogels for tissue engineering. nih.govresearchgate.net |
| Surface Modification | Surface PEGylation via click chemistry, followed by deprotection. | Anti-fouling surfaces with anchor points for biomolecule immobilization. broadpharm.com |
| Advanced Coatings | Building block for complex architectures (e.g., bottlebrush polymers). | Multifunctional coatings with tailored chemical and physical properties. |
Analytical Strategies for Structural Elucidation and Conjugate Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the initial confirmation of the chemical structure of "Propargyl-PEG2-t-butyl ester".
In the ¹H NMR spectrum of a related propargyl-PEG compound, characteristic signals confirm the presence of the propargyl group. mdpi.com Specifically, a singlet at approximately δ 2.5 ppm corresponds to the acetylenic proton (–C≡C–H ), and a multiplet around δ 4.7 ppm is indicative of the methylene (B1212753) protons adjacent to the alkyne (–CH₂ –C≡C–H). mdpi.com The protons of the PEG backbone typically appear as a complex multiplet in the region of δ 3.6 ppm. mdpi.com For the t-butyl ester group, a prominent singlet is expected around δ 1.44 ppm, corresponding to the nine equivalent protons of the three methyl groups. mdpi.com The disappearance of this peak after treatment with trifluoroacetic acid provides clear evidence of the successful deprotection of the t-butyl group. mdpi.com The identity of synthesized compounds is often confirmed by NMR. bioglyco.com
Purity levels are frequently reported to be greater than 95%, 97%, or 98% based on analytical data. axispharm.combroadpharm.combroadpharm.com The integration of these characteristic peaks in the ¹H NMR spectrum allows for a quantitative assessment of the purity and the stoichiometric integrity of the molecule.
Table 1: Characteristic ¹H NMR Chemical Shifts for Propargyl-PEG-t-butyl ester Derivatives
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Corresponding Protons |
|---|---|---|---|
| Acetylenic Proton | 2.5 | Singlet | –C≡C–H |
| Propargylic Methylene | 4.7 | Multiplet | –CH₂ –C≡C–H |
| PEG Backbone | 3.6 | Multiplet | –O–CH₂ –CH₂ –O– |
Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for the purification and purity analysis of "Propargyl-PEG2-t-butyl ester", while mass spectrometry provides definitive molecular weight information.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "Propargyl-PEG2-t-butyl ester" and related PEG linkers. Purity is often determined by HPLC analysis, with standards typically exceeding 95%. axispharm.com For PEGylated compounds, which may lack a strong UV chromophore, HPLC conditions and detection methods must be optimized for each specific conjugate. Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of PEGylated products. researchgate.net The complexity of PEGylated molecules, including potential isomers and impurities from the conjugation process, can make analysis challenging. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, can also be employed for more complex mixtures, offering improved separation efficiency and speed. These techniques are crucial for quality control, ensuring that the linker is free from significant impurities before its use in conjugation reactions.
Mass spectrometry (MS) is used to confirm the molecular weight of "Propargyl-PEG2-t-butyl ester". The theoretical exact mass of a related compound, N-(Propargyl-PEG2)-PEG3-t-butyl ester, is 403.2570, with a molecular weight of 403.52. medkoo.com For "Propargyl-PEG2-t-butyl ester" itself, the molecular formula is C₁₂H₂₀O₄, corresponding to a molecular weight of 228.3. broadpharm.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. hodoodo.com
The analysis of large, PEGylated products like modified peptides or proteins by mass spectrometry can be challenging due to the large size, the dispersity of the PEG chain, and the generation of multiple charge states which can complicate the resulting spectra. researchgate.net
A powerful method to overcome these challenges is the use of Liquid Chromatography-Mass Spectrometry (LC/MS) combined with a postcolumn addition of specific amines, such as diethylmethylamine (DEMA) or triethylamine (B128534) (TEA). researchgate.net In this approach, the PEGylated product is first separated by RP-HPLC. researchgate.net The eluent from the HPLC is then mixed with the amine solution before it enters the mass spectrometer. researchgate.net This process leads to the ammoniation of the PEG portion of the molecule, which significantly reduces the charge state of the PEG chain, while the protein or peptide part remains protonated. researchgate.net This simplifies the mass spectrum, preventing the overlapping of different charge states and allowing for accurate mass determination (with accuracies often better than 0.01%) of high molecular weight PEGylated compounds. researchgate.net This technique is also sensitive enough to detect and characterize modifications such as oxidation. researchgate.net
Advanced Characterization of Poly(ethylene glycol)ylated Bioconjugates
The conjugation of "Propargyl-PEG2-t-butyl ester" to biomolecules via click chemistry results in the formation of a stable triazole linkage. cd-bioparticles.netbiorxiv.org The characterization of the resulting bioconjugate is a critical step to ensure the success of the PEGylation process.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are invaluable for detailed structural characterization. researchgate.net By isolating the ion of the PEGylated conjugate in the mass spectrometer and inducing fragmentation, MS/MS analysis can provide information about the specific site of PEGylation on the biomolecule. researchgate.net This is achieved by analyzing the fragment ions produced, which can reveal the sequence of a peptide and pinpoint the amino acid residue to which the PEG linker is attached. researchgate.net
The combination of LC separation with MS and MS/MS analysis provides a comprehensive toolkit for confirming the identity, purity, and detailed structural features of bioconjugates formed using "Propargyl-PEG2-t-butyl ester".
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application for Propargyl-PEG2-t-butyl ester & Conjugates | Key Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation and purity assessment of the linker. | Presence of functional groups (propargyl, PEG, t-butyl ester), molecular integrity, and purity. mdpi.com |
| HPLC/UPLC | Purity analysis and purification of the linker and its conjugates. | Purity percentage, separation of isomers and impurities. |
| MS | Molecular weight determination. | Confirmation of molecular weight and elemental composition. broadpharm.com |
| LC/MS with Postcolumn Addition | Characterization of large PEGylated bioconjugates. | Accurate mass of high MW conjugates, reduced spectral complexity. researchgate.net |
Assessment of Poly(ethylene glycol)ylation Degree and Site Specificity
Determining the degree of PEGylation (the number of PEG chains per protein) and the specific amino acid residues where conjugation has occurred is fundamental to ensuring product consistency and performance. Key analytical methods are employed to elucidate these critical quality attributes.
Mass Spectrometry (MS) has become the foremost technique for characterizing PEGylated proteins. nih.gov It provides precise measurements of the average molecular weight, which allows for the determination of the degree of PEGylation. walshmedicalmedia.comnih.gov
Electrospray Ionization (ESI) MS can also be employed, often coupled with liquid chromatography (LC-MS). walshmedicalmedia.comnih.gov While complicated by the polydispersity of PEG and the generation of multiple charge states, ESI-MS offers advantages in automation and reduced sample preparation time. nih.govscielo.br
Peptide Mapping combined with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the exact sites of PEGylation. nih.govquality-assistance.com In this method, the PEGylated protein is enzymatically digested into smaller peptides. The resulting peptide mixture is then separated by chromatography and analyzed by MS/MS. By comparing the peptide map of the conjugated protein with the native protein, peptides that show a mass increase corresponding to the PEG linker (or a remnant of it) can be identified, thus pinpointing the specific amino acid attachment site. nih.govacs.org The development of cleavable linkers has further simplified this analysis by allowing the PEG chain to be removed during sample preparation, leaving a small, easily identifiable mass tag on the modified amino acid. acs.org
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a PEGylation reaction mixture. frontiersin.org Different HPLC modes are used to assess various attributes:
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. scielo.brcanterbury.ac.nz It is effective for separating PEGylated proteins from unreacted protein and free PEG, providing information on the size distribution of the conjugates. scielo.brbiopharminternational.com
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. It can resolve species with different degrees of PEGylation and sometimes even positional isomers where the PEG is attached at different sites. frontiersin.orgthermofisher.com
Ion-Exchange Chromatography (IEX) separates proteins based on charge. Since PEGylation can mask charged residues like lysine, IEX can be used to separate PEGylation isomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information at an atomic level. eurolab.trbiopharmaspec.com 1D and 2D NMR techniques can be used to confirm the structure of the conjugate, assess the higher-order structure of the protein, and quantify the degree of PEGylation. frontiersin.orgbiopharmaspec.com While requiring larger sample amounts, NMR is uniquely capable of probing the structural integrity of the bioconjugate in solution. eurolab.trnih.gov
| Species Detected | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Interpretation |
|---|---|---|---|
| Unconjugated Protein | 20,000 | 20,002.5 | Starting Material |
| Mono-PEGylated Protein | 22,000 | 22,003.1 | 1 PEG Chain Attached |
| Di-PEGylated Protein | 24,000 | 24,004.2 | 2 PEG Chains Attached |
| Peak | Retention Time (min) | Identity | Relative Abundance (%) |
|---|---|---|---|
| 1 | 4.5 | Free PEG Reagent | 15.2 |
| 2 | 12.8 | Di-PEGylated Protein | 20.5 |
| 3 | 15.2 | Mono-PEGylated Protein | 54.8 |
| 4 | 18.9 | Unconjugated Protein | 9.5 |
Analysis of Conjugate Stability and Integrity
The stability of a bioconjugate is a critical parameter that determines its shelf-life and in vivo performance. biosynth.com Analysis focuses on both the physical stability (e.g., prevention of aggregation) and chemical stability, particularly the integrity of the covalent bond between the protein and the PEG linker. biosynth.comnih.gov
Stability-Indicating HPLC Methods are central to this analysis. Conjugates are subjected to accelerated degradation conditions, such as elevated temperatures (e.g., 37°C), different pH values, or freeze-thaw cycles. At various time points, samples are analyzed by methods like RP-HPLC or SEC to monitor the disappearance of the intact conjugate and the appearance of degradation products, such as deconjugated protein or aggregates. frontiersin.org
Linkage Stability Assays are performed to assess the robustness of the specific chemical bond formed during conjugation. The stability can vary significantly depending on the chemistry used. nih.govfrontiersin.org For instance, conjugates formed via maleimide-thiol chemistry can be susceptible to a retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione. frontiersin.org To test this, the conjugate is incubated with a competing thiol, and the amount of intact conjugate remaining over time is quantified by HPLC. frontiersin.org In contrast, linkages such as those formed by mono-sulfone chemistry are designed to be more resistant to such cleavage. frontiersin.org
Mass Spectrometry is used to identify the precise nature of any degradation. By analyzing the mass of the degradation products, analysts can determine if instability is due to cleavage of the linker, hydrolysis of the protein backbone, or other chemical modifications.
Functional and Binding Assays provide an orthogonal assessment of conjugate integrity. abzena.com Techniques like Enzyme-Linked Immunosorbent Assays (ELISA) or Surface Plasmon Resonance (SPR) can measure the binding affinity of the conjugate to its biological target. nih.govaxispharm.com A loss of binding affinity over time during a stability study indicates a change in the protein's higher-order structure or a modification near the binding site, confirming a loss of integrity. nih.gov GMP-compliant cell-based potency assays are crucial for quantitatively measuring the biological activity of the conjugate, which is the ultimate indicator of its stability and integrity for product release and long-term stability programs. abzena.com
| Time (days) | % Intact Conjugate (Maleimide Linker, in 1 mM GSH) | % Intact Conjugate (Mono-Sulfone Linker, in 1 mM GSH) |
|---|---|---|
| 0 | 100 | 100 |
| 1 | 85 | 99 |
| 3 | 74 | 97 |
| 7 | 70 | 96 |
Data based on findings comparing maleimide (B117702) and mono-sulfone linker stability. frontiersin.org
Future Research Directions and Translational Perspectives
Development of Next-Generation Bioorthogonal Systems
The propargyl group of Propargyl-PEG2-t-butyl ester is a key player in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC is highly efficient, the potential toxicity of the copper catalyst has spurred the development of next-generation, catalyst-free bioorthogonal systems. axispharm.commdpi.com Future research will likely focus on integrating this linker into such advanced systems.
One major area of development is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a toxic metal catalyst. nih.govroyalsocietypublishing.org While Propargyl-PEG2-t-butyl ester itself contains a terminal alkyne, it can be readily modified or used in conjunction with molecules functionalized with strained alkynes to participate in SPAAC. This would enable its use in live-cell imaging and in vivo applications where copper toxicity is a concern. nih.gov
Another promising avenue is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which is recognized for its exceptionally fast reaction kinetics. axispharm.commdpi.com Although this does not directly involve the propargyl group, the principles of modularity and bioorthogonality are central. Researchers may design new systems where Propargyl-PEG2-t-butyl ester is part of a larger molecular construct that also includes a dienophile, allowing for sequential or multi-modal functionalization using both click chemistry and IEDDA.
Furthermore, research into metal-based bioorthogonal cleavage reactions could provide new ways to utilize the propargyl group. For instance, certain copper(I) complexes have been shown to cleave linkers containing propargyl functional groups, offering a mechanism for controlled release of payloads. axispharm.com
Integration into Multi-Functional Chemical Probes
The heterobifunctional nature of Propargyl-PEG2-t-butyl ester makes it an ideal building block for the synthesis of multi-functional chemical probes. mdpi.comresearchgate.net The propargyl group allows for the attachment of a reporter molecule (e.g., a fluorescent dye or a radiolabel) via click chemistry, while the t-butyl ester, after deprotection to a carboxylic acid, can be conjugated to a targeting ligand or another functional moiety. cd-bioparticles.netbroadpharm.com
Future research will focus on creating sophisticated probes for simultaneous imaging, sensing, and therapeutic action. For example, a probe could be constructed with:
A targeting peptide attached to the carboxyl end to direct the probe to cancer cells.
A fluorescent dye attached to the propargyl end for imaging.
The PEG2 linker itself providing solubility and spacing between the functional domains.
A key application lies in the development of Proteolysis-Targeting Chimeras (PROTACs). uni-muenchen.de PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. uni-muenchen.de Propargyl-PEG2-t-butyl ester can serve as a linker to connect the target-binding ligand and the E3 ligase-recruiting moiety, with the PEG2 spacer influencing the stability and efficacy of the resulting PROTAC. uni-muenchen.deprecisepeg.com
The modular synthesis approach enabled by this linker will facilitate the rapid generation of libraries of multi-functional probes with varying targeting ligands, reporter groups, and therapeutic agents, accelerating the discovery of new diagnostic and theranostic agents. frontiersin.org
Advancements in Targeted Drug Delivery Platforms
Propargyl-PEG2-t-butyl ester is a valuable component in the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). axispharm.com The ability to precisely attach drugs to targeting moieties via the linker enhances drug specificity and reduces off-target toxicity.
Future advancements will likely involve the creation of more sophisticated drug conjugate architectures. The propargyl group can be used to "click" a potent cytotoxic drug onto an antibody or peptide that has been functionalized with an azide (B81097) group. The carboxylic acid end can be used to attach other molecules, such as imaging agents or additional drugs, creating a multi-payload delivery system.
The ester linkage of the t-butyl group also presents opportunities for developing prodrug strategies. numberanalytics.com Ester-based prodrugs can be designed to be cleaved by specific enzymes or under certain physiological conditions, such as the acidic tumor microenvironment, leading to controlled and targeted drug release. numberanalytics.com Research in this area will focus on tailoring the ester linkage within drug conjugate systems to optimize the pharmacokinetic profile and therapeutic index of the delivered drug. numberanalytics.com
Challenges and Opportunities in Scale-Up and Clinical Translation
While Propargyl-PEG2-t-butyl ester holds immense promise, its translation from the laboratory to the clinic presents several challenges and opportunities.
Challenges:
Scale-Up and Manufacturing: The large-scale, GMP-compliant manufacturing of highly pure, monodisperse PEG derivatives like Propargyl-PEG2-t-butyl ester can be costly and complex. chempep.comjenkemusa.com Ensuring batch-to-batch consistency and purity is critical for regulatory approval and clinical use. jenkemusa.com Anionic ring-opening polymerization, a common method for PEG synthesis, requires stringent reaction conditions. researchgate.net
Regulatory Scrutiny: PEGylated therapeutics are considered new chemical entities by regulatory bodies like the FDA and require rigorous safety and efficacy evaluation. pharmtech.comnih.govresearchgate.net The potential for PEG to accumulate in the body, especially with long-term use, and the possibility of generating anti-PEG antibodies are areas of increasing regulatory concern. tandfonline.comnih.govissuu.com
Biocompatibility and Immunogenicity: Although PEG is generally considered biocompatible, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies, which can lead to accelerated drug clearance and reduced efficacy. nih.gov The bifunctional nature of linkers like Propargyl-PEG2-t-butyl ester can also lead to cross-linking and aggregation of proteins if not carefully controlled during conjugation. scielo.br
Opportunities:
Improved Synthesis and Purification: Advances in polymer synthesis and purification technologies present an opportunity to produce high-purity heterobifunctional PEGs more efficiently and cost-effectively. jenkemusa.comscielo.br Companies specializing in PEG manufacturing are increasingly offering GMP-grade materials for clinical development. jenkemusa.comjenkemusa.com
Streamlined Regulatory Pathways: The development of biosimilar pathways for some PEGylated drugs may offer a more streamlined regulatory process for new therapeutics that can demonstrate similarity to already approved products. nih.gov
Next-Generation Linker Design: The challenges associated with current PEG linkers are driving innovation in linker technology. This includes the development of biodegradable PEG alternatives and linkers with precisely controlled cleavage mechanisms to minimize long-term accumulation and potential immunogenicity. chempep.com
The future of Propargyl-PEG2-t-butyl ester in translational medicine will depend on addressing these challenges through continued innovation in chemical synthesis, bioconjugation strategies, and a thorough understanding of the long-term biological effects of PEGylated molecules.
Table of Research Findings and Potential Applications
| Research Area | Key Findings and Developments | Potential Applications of Propargyl-PEG2-t-butyl ester |
| Next-Generation Bioorthogonal Systems | Development of catalyst-free reactions like SPAAC and IEDDA to overcome copper toxicity. axispharm.comnih.govmdpi.com | As a precursor for SPAAC-compatible probes or integration into multi-modal systems utilizing different bioorthogonal reactions. |
| Multi-Functional Chemical Probes | Modular synthesis of probes for simultaneous imaging and therapy. uni-muenchen.defrontiersin.org | A core component for building PROTACs and theranostic agents by linking targeting, reporter, and therapeutic moieties. uni-muenchen.deprecisepeg.com |
| Targeted Drug Delivery | Use of PEG linkers to improve the pharmacokinetics of ADCs and PDCs. axispharm.com | Construction of advanced drug conjugates with controlled release mechanisms and improved solubility. numberanalytics.com |
| Scale-Up and Clinical Translation | Challenges in GMP manufacturing and regulatory approval of PEGylated drugs. chempep.comjenkemusa.comresearchgate.net | Opportunities for improved, cost-effective synthesis and navigating regulatory pathways for novel PEGylated therapeutics. jenkemusa.comnih.gov |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Propargyl-PEG2-t-butyl ester, and how do they validate structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and PEG backbone (δ ~3.6 ppm for ethylene oxide units). Mass spectrometry (MS) validates molecular weight (e.g., [M+Na]⁺ peaks), while Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretches (~1720 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹). Cross-referencing these methods ensures structural fidelity .
Q. What are the primary applications of Propargyl-PEG2-t-butyl ester in biochemical research?
- Answer : The compound is widely used in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its t-butyl ester acts as a protecting group, enabling controlled deprotection for site-specific modifications of proteins, antibodies, or drug molecules. Applications include improving solubility, stability, and targeted delivery in drug discovery .
Q. How can researchers ensure high purity during synthesis and storage of Propargyl-PEG2-t-butyl ester?
- Answer : Purification via reverse-phase HPLC or silica gel chromatography removes unreacted PEG precursors and byproducts. Storage at -20°C under inert atmosphere (argon/nitrogen) prevents ester hydrolysis. Regular purity checks using HPLC (>95% purity) and Karl Fischer titration (to monitor moisture) are recommended .
Advanced Research Questions
Q. How can experimental design (e.g., Design of Experiments, DOE) optimize reaction conditions for Propargyl-PEG2-t-butyl ester conjugation?
- Answer : A Taguchi orthogonal array (e.g., L9 array) can systematically vary factors like catalyst concentration (CuSO₄/sodium ascorbate), temperature (25–60°C), and molar ratio (alkyne:azide). Response variables (e.g., conjugation efficiency) are analyzed via ANOVA to identify dominant parameters. For instance, catalyst concentration often contributes >75% to yield variance .
Q. What strategies resolve contradictions in stability data for Propargyl-PEG2-t-butyl ester across studies?
- Answer : Discrepancies may arise from differences in storage conditions (humidity, light exposure) or analytical methods (HPLC vs. LC-MS). Accelerated stability studies (40°C/75% RH for 1–3 months) under controlled conditions, paired with kinetic modeling (Arrhenius equation), standardize degradation rate comparisons. Cross-validation with multiple techniques (e.g., NMR and MS) ensures data reliability .
Q. How can orthogonal protection strategies enhance site-specific modifications using Propargyl-PEG2-t-butyl ester?
- Answer : Combining the t-butyl ester with acid-labile groups (e.g., tert-butoxycarbonyl, Boc) or enzyme-cleavable linkers enables sequential deprotection. For example, Boc removal (via trifluoroacetic acid) followed by ester hydrolysis (alkaline conditions) allows multi-step bioconjugation without cross-reactivity. Compatibility with click chemistry ensures regioselectivity in complex architectures .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in Propargyl-PEG2-t-butyl ester synthesis?
- Answer : Multivariate analysis (e.g., Principal Component Analysis, PCA) identifies outliers in synthesis parameters (e.g., reaction time, solvent purity). Control charts (X-bar and R charts) monitor critical quality attributes (CQAs) like molecular weight distribution. A minimum of three independent batches should be analyzed to establish process robustness .
Methodological Guidance Tables
Table 1 : Key Parameters for CuAAC Optimization Using Taguchi Method
| Factor | Levels Tested | Contribution to Yield (ANOVA) |
|---|---|---|
| Catalyst concentration | 0.1–1.0 mM | 77.6% |
| Temperature | 25°C, 40°C, 60°C | 12.3% |
| Molar ratio (1:1–1:5) | 1:1, 1:3, 1:5 | 8.1% |
| Adapted from ester optimization studies . |
Table 2 : Stability-Indicating Analytical Methods
| Method | Parameter Measured | Conditions |
|---|---|---|
| HPLC | Purity, degradation products | C18 column, acetonitrile/water gradient |
| FTIR | Functional group integrity | Dry KBr pellet, 400–4000 cm⁻¹ |
| Karl Fischer | Moisture content | Coulometric titration |
| Based on NIH preclinical guidelines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
